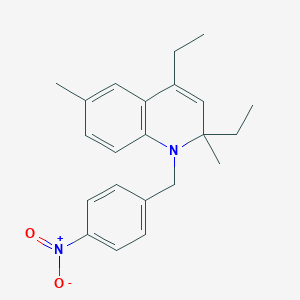![molecular formula C23H22N4O2 B11621293 4-ethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11621293.png)
4-ethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is part of the benzotriazole family, which is widely studied for its applications in various fields such as chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide typically involves multiple steps, starting with the preparation of the benzotriazole core. The process often includes:
Formation of Benzotriazole Core: This step involves the cyclization of o-phenylenediamine with nitrous acid to form benzotriazole.
Substitution Reactions: The benzotriazole core undergoes substitution reactions with ethyl groups and other substituents to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification Techniques: Employing techniques such as recrystallization and chromatography for purification.
化学反応の分析
Types of Reactions
4-ethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学的研究の応用
4-ethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism of action of 4-ethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate specific enzymes.
Interact with Receptors: Modulate receptor activity.
Affect Cellular Pathways: Influence cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 4-ethoxy-N-(2-ethylphenyl)benzamide
- 4-ethoxy-N-(4-methylphenyl)benzamide
- 4-ethoxy-N-(2-methylphenyl)benzamide
Uniqueness
4-ethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide is unique due to its specific substitution pattern and the presence of the benzotriazole core, which imparts distinct chemical and biological properties.
特性
分子式 |
C23H22N4O2 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
4-ethoxy-N-[2-(4-ethylphenyl)benzotriazol-5-yl]benzamide |
InChI |
InChI=1S/C23H22N4O2/c1-3-16-5-10-19(11-6-16)27-25-21-14-9-18(15-22(21)26-27)24-23(28)17-7-12-20(13-8-17)29-4-2/h5-15H,3-4H2,1-2H3,(H,24,28) |
InChIキー |
FGZDUWPSPIPQKR-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=C(C=C4)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methylidene]propanamide](/img/structure/B11621212.png)

![1-[3-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)phenyl]ethanone](/img/structure/B11621220.png)
![6-Amino-4-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11621224.png)
![Ethyl 4-({[1-(4-methoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11621227.png)
![(5Z)-3-benzyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)imidazolidine-2,4-dione](/img/structure/B11621234.png)
![4-methyl-N-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11621236.png)
![(3-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B11621239.png)
![(2Z)-2-[(4-chlorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinane-6-carboxamide](/img/structure/B11621247.png)
![5-{(E)-[(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazono]methyl}-2-methoxyphenyl acetate](/img/structure/B11621252.png)
![7-butan-2-yl-6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621262.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621264.png)
![(3Z)-5-bromo-3-[(4-hydroxyquinazolin-2-yl)methylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11621270.png)
![5-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol](/img/structure/B11621282.png)
